molecular formula C10H9BrO3S B15322619 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one

Katalognummer: B15322619
Molekulargewicht: 289.15 g/mol
InChI-Schlüssel: UUEOYZPFCHPNMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a dihydroindenone structure. It is a white to light yellow solid with specific chemical properties that make it useful in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methanesulfonyl-2,3-dihydro-1H-inden-1-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high efficiency and purity of the final product .

Analyse Chemischer Reaktionen

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions modify the existing functional groups in the compound .

Wissenschaftliche Forschungsanwendungen

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied. Researchers use techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the mechanism of action and identify potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H9BrO3S

Molekulargewicht

289.15 g/mol

IUPAC-Name

5-bromo-2-methylsulfonyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrO3S/c1-15(13,14)9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3

InChI-Schlüssel

UUEOYZPFCHPNMS-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1CC2=C(C1=O)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.